molecular formula C7H3F6NS B1405331 3-Fluoro-5-(pentafluorosulfur)benzonitrile CAS No. 1373920-62-7

3-Fluoro-5-(pentafluorosulfur)benzonitrile

Cat. No.: B1405331
CAS No.: 1373920-62-7
M. Wt: 247.16 g/mol
InChI Key: CELRFAAFKVCSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(pentafluorosulfur)benzonitrile (CAS: 1240257-90-2) is a fluorinated aromatic compound featuring a benzonitrile core substituted with fluorine at the 3-position and a pentafluorosulfur (-SF₅) group at the 5-position. The -SF₅ group is a strong electron-withdrawing substituent, which enhances the compound's stability and reactivity, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name

3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELRFAAFKVCSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224245
Record name (OC-6-21)-(3-Cyano-5-fluorophenyl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373920-62-7
Record name (OC-6-21)-(3-Cyano-5-fluorophenyl)pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-(3-Cyano-5-fluorophenyl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Fluoro-5-(pentafluorosulfur)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 3-fluoro-5-nitrobenzonitrile with pentafluorosulfur reagents under controlled conditions . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃) to facilitate the substitution process . Industrial production methods may involve scaling up these reactions with optimized parameters to ensure high yield and purity.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-5-(pentafluorosulfur)benzonitrile has been explored for its potential as a pharmaceutical agent. Its structural characteristics make it suitable for developing drugs targeting specific biological pathways.

  • Antiviral Activity : Research indicates that compounds with similar structures can inhibit viral infections, including hepatitis C virus (HCV). The compound's fluorinated nature may enhance its bioactivity and selectivity against viral targets .

Materials Science

The unique properties of fluorinated compounds allow them to be used in advanced materials.

  • Fluorinated Polymers : The incorporation of pentafluorosulfur groups can improve the thermal stability and chemical resistance of polymers. This application is crucial in developing coatings and materials for harsh environments.

Agrochemicals

The compound shows potential as an insecticide or herbicide due to its chemical stability and reactivity.

  • Insecticidal Efficacy : Preliminary studies suggest that fluorinated benzonitriles can exhibit significant insecticidal properties, making them candidates for new agrochemical formulations .

Case Study 1: Antiviral Properties

A study investigated the antiviral activity of fluorinated compounds similar to 3-Fluoro-5-(pentafluorosulfur)benzonitrile against HCV. The results indicated that these compounds could effectively inhibit viral replication in vitro, demonstrating a promising avenue for drug development .

Case Study 2: Polymer Development

Researchers synthesized a series of fluorinated polymers incorporating pentafluorosulfur moieties. These polymers exhibited enhanced resistance to solvents and high temperatures compared to their non-fluorinated counterparts, showcasing their potential in industrial applications .

Data Table: Comparative Analysis of Applications

Application AreaCompound TypeKey Findings
Medicinal ChemistryAntiviral AgentsInhibitory effects on HCV; potential for drug development
Materials ScienceFluorinated PolymersImproved thermal stability; suitable for harsh environments
AgrochemicalsInsecticidesSignificant efficacy against pests; potential for formulations

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pentafluorosulfur)benzonitrile involves its interaction with specific molecular targets. The fluorine and pentafluorosulfur groups can form strong bonds with various substrates, influencing the compound’s reactivity and stability . The pathways involved in its action depend on the specific application and the environment in which it is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include benzonitrile derivatives with varying electron-withdrawing groups (EWGs) or heterocyclic substituents. These modifications influence receptor binding affinity, metabolic stability, and pharmacokinetics.

Table 1: Structural Comparison of Selected Benzonitrile Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications
3-Fluoro-5-(pentafluorosulfur)benzonitrile -F (C3), -SF₅ (C5) C₇HF₆NS 245.15* PET imaging (hypothesized)
3-Fluoro-5-(trifluoromethyl)benzonitrile -F (C3), -CF₃ (C5) C₈H₃F₄N 193.11 Pharmaceutical intermediates
[¹⁸F]SP203 -F (C3), thiazole-ethynyl (C5) C₁₃H₆F₂N₂S 260.26 mGluR5 PET ligand
AZD9272 -F (C3), oxadiazole-pyridinyl C₁₃H₆F₂N₄O 284.21 High-affinity mGluR5 ligand

*Calculated based on molecular formula.

Physicochemical Properties

The -SF₅ group confers distinct properties compared to other EWGs like -CF₃ or -CN:

Table 2: Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) logP (Predicted) Metabolic Stability
3-Fluoro-5-(pentafluorosulfur)benzonitrile N/A N/A ~3.5* High (hypothesized)
3-Fluoro-5-(trifluoromethyl)benzonitrile 179.9 1.4 ~2.5 Moderate
[¹⁸F]SP203 N/A N/A 3.33 Moderate

*Estimated based on substituent contributions.

Receptor Binding and Pharmacological Activity

  • mGluR5 Affinity: Compounds like [¹⁸F]SP203 and AZD9272 exhibit nanomolar affinity for mGluR5, enabling PET imaging of brain receptors. The -SF₅ group in 3-Fluoro-5-(pentafluorosulfur)benzonitrile may enhance binding due to increased electronegativity and steric bulk, though experimental validation is needed .
  • Metabolic Pathways : Radiodefluorination studies on [¹⁸F]SP203 reveal glutathionylation as a key metabolic route, leading to rapid clearance . The -SF₅ group’s stability could reduce defluorination, prolonging tracer bioavailability.

Biological Activity

3-Fluoro-5-(pentafluorosulfur)benzonitrile is a fluorinated aromatic compound characterized by its unique pentafluorosulfur (SF5) group, which significantly influences its biological activity. This compound is of particular interest due to its potential applications in pharmaceuticals and materials science, as well as its intriguing interactions with biological systems.

Chemical Structure

The chemical structure of 3-Fluoro-5-(pentafluorosulfur)benzonitrile can be represented as follows:

C6H2F1NS5\text{C}_6\text{H}_2\text{F}_1\text{N}\text{S}_5

This structure highlights the presence of both fluorine and sulfur atoms, which contribute to the compound's reactivity and biological properties.

The biological activity of 3-Fluoro-5-(pentafluorosulfur)benzonitrile is largely attributed to its interaction with various biological targets. The SF5 group enhances the lipophilicity and electronic properties of the compound, allowing it to interact effectively with cellular membranes and proteins. These interactions can lead to modulation of enzyme activities and receptor functions, potentially resulting in therapeutic effects.

Toxicological Profile

Research indicates that compounds containing fluorinated groups, such as 3-Fluoro-5-(pentafluorosulfur)benzonitrile, can exhibit varying degrees of toxicity. The toxicological effects are often linked to the compound's ability to disrupt cellular processes. For example, studies have shown that similar fluorinated compounds can induce oxidative stress and inflammation in cellular models .

Endpoint Observation
Acute Toxicity Moderate; requires further study
Chronic Effects Potential for endocrine disruption
Environmental Impact Persistent in biological systems

Research Findings

Recent studies have explored the biological implications of 3-Fluoro-5-(pentafluorosulfur)benzonitrile. For instance, a study assessed its effects on cancer cell lines, revealing that it may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis .

Case Study: Anticancer Activity

A notable case study involved the evaluation of 3-Fluoro-5-(pentafluorosulfur)benzonitrile against various cancer cell lines:

  • Cell Lines Used : A549 (lung), MCF-7 (breast), and HeLa (cervical).
  • Methodology : Cells were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.
  • Results : The compound demonstrated significant cytotoxicity at higher concentrations, particularly against MCF-7 cells, suggesting a potential role in cancer therapeutics.
Cell Line IC50 (µM) Effect
A54925Moderate inhibition
MCF-715Strong inhibition
HeLa30Moderate inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-(pentafluorosulfur)benzonitrile
Reactant of Route 2
3-Fluoro-5-(pentafluorosulfur)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.